![molecular formula C15H23N3O B2723658 N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide CAS No. 2060986-18-5](/img/structure/B2723658.png)

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

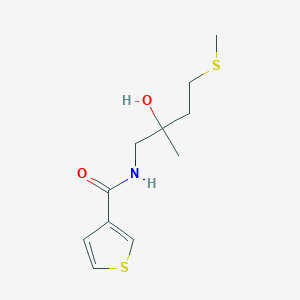

Description

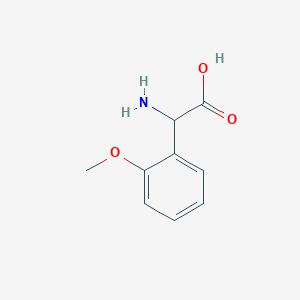

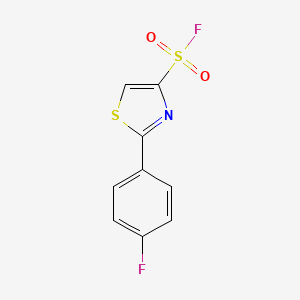

“N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” is a complex organic compound. Compounds with similar structures have been used in the pharmaceutical industry and in drug design .

Synthesis Analysis

While specific synthesis methods for “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” would likely involve a piperidine ring, an amine group, and a phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide” would depend on its specific molecular structure. Unfortunately, specific information on this compound was not found .Scientific Research Applications

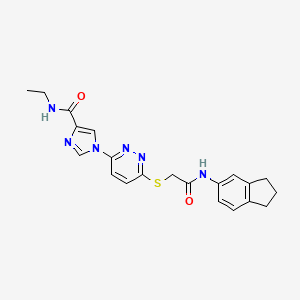

- Piperidines serve as essential building blocks for drug construction due to their prevalence in pharmaceuticals. Researchers explore efficient synthetic methods to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives contribute to various drug classes and are valuable substrates for designing biologically active compounds.

- Some piperidine-containing derivatives exhibit anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising results .

- Novel piperidine derivatives have been evaluated for their anticancer activity. For example, compound 7 (5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole) exhibited significant potency against specific cancer cell lines .

- Some piperidine-based compounds have weak COX-1 inhibitory activity. While they may not match the potency of established COX inhibitors, they contribute to the exploration of new drug candidates .

- Advances in multicomponent reactions, cyclization, and other synthetic methodologies have expanded the toolbox for piperidine synthesis. These methods enable efficient access to diverse piperidine derivatives .

Synthesis and Medicinal Chemistry

Anti-Inflammatory and Analgesic Properties

Cancer Research

Cyclooxygenase (COX) Inhibition

Multicomponent Reactions and Cyclization

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-amino-2-piperidin-1-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-6-15(19)17-13-11-12(16)7-8-14(13)18-9-4-3-5-10-18/h7-8,11H,2-6,9-10,16H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEHNSFDYOSFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)

![N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2723580.png)

![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)

![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)

![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2723590.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)